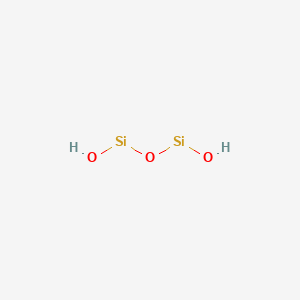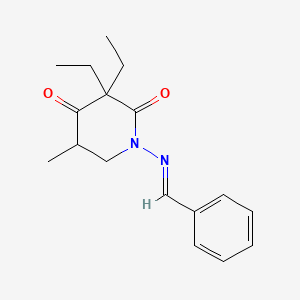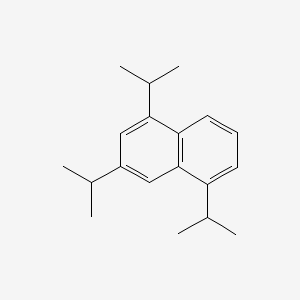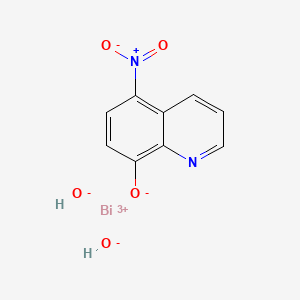
Dodeca-2,4,6,8,10-pentayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-2,4,6,8,10-pentayne is an organic compound with the molecular formula C12H6 It is a linear molecule consisting of a chain of twelve carbon atoms with alternating triple and single bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,4,6,8,10-pentayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, like oxygen or air, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s instability and reactivity. when produced, it is typically synthesized in controlled laboratory environments using advanced techniques like flow chemistry, which allows for better control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dodeca-2,4,6,8,10-pentayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Applications De Recherche Scientifique
Dodeca-2,4,6,8,10-pentayne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Explored for its electronic properties and potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of dodeca-2,4,6,8,10-pentayne involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metals and other organic molecules makes it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-1,3,5-triyne: A shorter polyacetylene with three triple bonds.
Octa-1,3,5,7-tetrayne: A polyacetylene with four triple bonds.
Deca-1,3,5,7,9-pentayne: A polyacetylene with five triple bonds.
Uniqueness
Dodeca-2,4,6,8,10-pentayne is unique due to its longer carbon chain and higher number of triple bonds compared to similar compounds. This gives it distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
43032-61-7 |
|---|---|
Formule moléculaire |
C12H6 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
dodeca-2,4,6,8,10-pentayne |
InChI |
InChI=1S/C12H6/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H3 |
Clé InChI |
IXXCJNXKZUMXAF-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CC#CC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)




![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)


